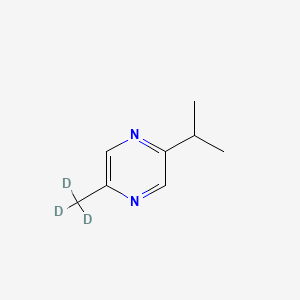

2-Isopropyl-5-methylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

139.21 g/mol |

IUPAC Name |

2-propan-2-yl-5-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3/i3D3 |

InChI Key |

PGTQKVQDZHXLOP-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=N1)C(C)C |

Canonical SMILES |

CC1=CN=C(C=N1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of 2-Isopropyl-5-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-5-methylpyrazine is a naturally occurring heterocyclic aromatic compound that contributes to the characteristic nutty, roasted, and earthy aromas of a variety of foods. As a member of the pyrazine (B50134) family, it is formed through both thermal processes, such as the Maillard reaction during cooking, and biosynthetic pathways in microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of 2-Isopropyl-5-methylpyrazine, including its presence in various natural sources, quantitative data where available, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway. Due to the limited specific research on this compound, information from closely related alkylpyrazines is also included to provide a broader context for its study.

Natural Occurrence and Quantitative Data

2-Isopropyl-5-methylpyrazine has been identified in a range of natural and processed foods, as well as being a metabolic byproduct of certain microorganisms.[] While its presence is widely reported, quantitative data for this specific pyrazine is limited in the scientific literature.[2] The following table summarizes the known natural sources of 2-Isopropyl-5-methylpyrazine.

| Natural Source | Food Category | Quantitative Data | References |

| Coffee (Arabica and Robusta) | Beverages | Detected, but not quantified | [2][3] |

| Roasted Nuts (e.g., Peanuts, Almonds) | Nuts and Seeds | Detected, but not quantified | [][4] |

| Potatoes | Vegetables | Detected, but not quantified | [][2][5] |

| Cocoa and Chocolate | Confectionery | Detected, but not quantified | [][2] |

| Baked Goods | Processed Foods | Detected, but not quantified | [] |

| Certain Alcoholic Beverages | Beverages | Detected, but not quantified | [] |

| Fish | Animal Products | Detected, but not quantified | [] |

| Fungi and Bacteria | Microorganisms | Secondary metabolite | [] |

Proposed Biosynthetic Pathway

The biosynthesis of 2-Isopropyl-5-methylpyrazine in microorganisms is believed to follow a pathway similar to that of other alkylpyrazines, originating from amino acid precursors. The isopropyl group is likely derived from the catabolism of L-valine or L-leucine, while the methyl group can be contributed by L-alanine or glycine. The proposed pathway involves the enzymatic formation of α-aminoketone intermediates, which then condense to form a dihydropyrazine (B8608421) ring, followed by oxidation to the aromatic 2-Isopropyl-5-methylpyrazine.

Caption: Proposed biosynthetic pathway of 2-Isopropyl-5-methylpyrazine.

Experimental Protocols

Due to the scarcity of specific experimental protocols for 2-Isopropyl-5-methylpyrazine, the following is a general methodology adapted from established procedures for the analysis of related volatile pyrazines in food matrices.

Extraction of 2-Isopropyl-5-methylpyrazine from a Solid Food Matrix

Objective: To extract volatile and semi-volatile pyrazines, including 2-Isopropyl-5-methylpyrazine, from a solid food sample for subsequent analysis.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

Materials:

-

Homogenized solid food sample (e.g., finely ground roasted nuts, lyophilized potato powder)

-

20 mL headspace vials with septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Internal standard solution (e.g., deuterated pyrazine analog)

-

Saturated sodium chloride (NaCl) solution

-

Heating block or water bath with agitation

Procedure:

-

Sample Preparation: Weigh approximately 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

-

Matrix Modification: Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Equilibration: Seal the vial and place it in the heating block set at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with constant agitation to allow for the equilibration of volatiles between the sample and the headspace.

-

Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

-

Desorption: Immediately after extraction, withdraw the fiber and insert it into the injection port of the Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify 2-Isopropyl-5-methylpyrazine from the extracted sample.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent)

GC Conditions (Typical):

-

Injector Temperature: 250°C (splitless mode for a defined period, e.g., 2 minutes)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 250°C at a rate of 5°C/min

-

Final hold: 250°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification

Identification and Quantification:

-

Identification: The identification of 2-Isopropyl-5-methylpyrazine is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard.

-

Quantification: A calibration curve is generated using standard solutions of 2-Isopropyl-5-methylpyrazine of known concentrations containing the internal standard. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: General workflow for the analysis of 2-Isopropyl-5-methylpyrazine.

Conclusion

2-Isopropyl-5-methylpyrazine is a significant contributor to the flavor and aroma of many important food products. While its natural occurrence is well-established, there is a notable lack of specific quantitative data and dedicated analytical protocols in the existing literature. The methodologies and biosynthetic pathway presented in this guide, though based on closely related compounds, provide a solid foundation for researchers, scientists, and drug development professionals to further investigate this important pyrazine derivative. Future research should focus on the precise quantification of 2-Isopropyl-5-methylpyrazine in various natural sources and the experimental validation of its biosynthetic pathway in relevant microorganisms.

References

- 2. Human Metabolome Database: Showing metabocard for 2-Isopropyl-5-methylpyrazine (HMDB0037151) [hmdb.ca]

- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalsciencebooks.info [globalsciencebooks.info]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly within drug development and clinical research, the pursuit of the highest accuracy and precision is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for the use of deuterated internal standards. Recognized as the gold standard, these standards offer a level of analytical certainty indispensable for robust and reliable quantification, from mitigating matrix effects to ensuring regulatory compliance.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[3][4]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[5] Any variability or loss of the analyte during sample extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[5][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's true concentration, unaffected by common sources of analytical error.[4][7]

The logical workflow for a typical bioanalytical process underscores the importance of introducing the internal standard early to ensure it experiences the same conditions as the analyte.

The Purpose: Unparalleled Compensation for Analytical Variability

Deuterated internal standards are employed to correct for a wide range of potential errors that can compromise data quality in complex biological matrices.

-

Matrix Effects : Biological samples (e.g., plasma, urine) are complex mixtures that contain endogenous compounds which can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source.[8] This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration.[9] A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal.[10]

-

Extraction Recovery : The efficiency of extracting an analyte from a biological matrix can vary between samples due to differences in protein binding or partitioning.[5] Because the deuterated standard has virtually identical chemical properties, it will have the same extraction recovery, thus correcting for any potential losses during sample preparation.[4][6]

-

Instrumental Drift : The performance and sensitivity of a mass spectrometer can fluctuate over the course of an analytical run.[5] The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results over time.[7]

The diagram below illustrates how a deuterated internal standard (IS) effectively compensates for signal suppression caused by matrix interferences.

Data Presentation: Quantitative Performance Comparison

The superiority of a deuterated (stable isotope-labeled) internal standard over a structural analog—a compound that is chemically similar but not identical—is evident in key bioanalytical validation parameters. The data below is representative of typical results from a validated LC-MS/MS method, highlighting the enhanced performance achieved with a deuterated standard.[11]

| Validation Parameter | Acceptance Criteria | Typical Performance (Deuterated IS) | Potential Performance (Structural Analog IS) |

| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |

| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |

| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |

| LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and compiled from principles described in referenced literature.[11] |

These quantitative results demonstrate that methods using deuterated internal standards yield significantly higher accuracy and precision, with much lower variability due to matrix effects and extraction inconsistencies.[11][12]

Experimental Protocols

To ensure the robustness and reliability of a bioanalytical method, regulatory bodies have established stringent guidelines for method validation. The following are detailed methodologies for key experiments.

Detailed Protocol: LC-MS/MS Analysis with Protein Precipitation

This protocol provides a representative methodology for the quantification of a drug in human plasma using a deuterated internal standard and protein precipitation for sample cleanup.[11]

1. Materials and Reagents

-

Analytes: Analyte of interest and its corresponding deuterated internal standard (e.g., Teriflunomide and Teriflunomide-d4).[11]

-

Chemicals: Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Methanol (B129727) (HPLC grade), Ultrapure water.

-

Biological Matrix: Drug-free human plasma from at least six unique sources.[13]

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high QC samples. Prepare a working solution of the deuterated IS at a fixed concentration.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of study samples, CCs, or QCs into a 96-well plate.

-

Add 150 µL of the deuterated IS working solution (prepared in acetonitrile with 0.1% formic acid) to each well. This step adds the IS and acts as the protein precipitation agent.

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[14]

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components and co-elution with the deuterated IS.

-

Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode. Set specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

Protocol: Evaluation of Matrix Effects

This experiment is critical for assessing the ability of the deuterated internal standard to compensate for ion suppression or enhancement.[2][13]

1. Objective

-

To quantify the matrix effect by comparing the analyte response in the presence of matrix components to the response in a neat (clean) solution.

2. Sample Sets Preparation

-

Set 1 (Neat Solution): Prepare a solution of the analyte and the deuterated IS in the reconstitution solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., mid-range QC).

-

Set 2 (Post-Extraction Spike):

-

Extract blank plasma from six different sources using the protein precipitation protocol described above (without adding analyte or IS).

-

Spike the resulting supernatant (the clean extract) with the analyte and deuterated IS to the same final concentration as in Set 1.

-

3. Data Analysis

-

Analyze all samples from both sets by LC-MS/MS.

-

Calculate the Matrix Factor (MF) for the analyte and the IS for each of the six matrix sources:

-

MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Analyte MF) / (IS MF)

-

-

Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the six sources. A %CV of ≤15% is typically considered acceptable, demonstrating that the deuterated IS effectively corrects for the variability in matrix effects from different sources.[11]

Conclusion

The use of deuterated internal standards in LC-MS analysis represents a cornerstone of high-quality quantitative science. By effectively compensating for the inherent variabilities of complex biological matrices and analytical systems, they empower researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability.[1][15] While their implementation requires careful planning and rigorous validation, the benefits in terms of data integrity, regulatory compliance, and confidence in analytical results are unparalleled.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. benchchem.com [benchchem.com]

- 7. innocams.co.uk [innocams.co.uk]

- 8. longdom.org [longdom.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. japsonline.com [japsonline.com]

- 15. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isopropyl-5-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated analog of 2-isopropyl-5-methylpyrazine, specifically 2-Isopropyl-5-methylpyrazine-d3. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays. This document details a feasible synthetic pathway, outlines comprehensive experimental protocols, and presents expected analytical data for the successful preparation and verification of the target molecule. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widely distributed in nature and are significant contributors to the aromas of many foods. Beyond their organoleptic properties, pyrazine (B50134) derivatives are also investigated for their potential biological activities. 2-Isopropyl-5-methylpyrazine is a known flavor component found in various roasted and fermented food products.

The deuterated analog, this compound, is of particular interest to the scientific community. The incorporation of deuterium (B1214612) atoms into a molecule provides a stable isotopic label that can be readily distinguished from its non-deuterated counterpart by mass spectrometry. This property makes it an ideal internal standard for quantitative studies, as it behaves chemically and chromatographically similarly to the analyte of interest but is easily differentiated by its mass-to-charge ratio. Furthermore, deuterated compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of a compound.

This guide presents a detailed methodology for the synthesis of this compound, proceeding through a two-step sequence involving the chlorination of a pyrazine precursor followed by a Grignard reaction with a deuterated reagent. The subsequent characterization of the final product using modern analytical techniques is also thoroughly described.

Synthesis Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the chlorination of 2-isopropylpyrazine (B1584999) to yield the key intermediate, 2-chloro-5-isopropylpyrazine (B13872957). The second step is a Grignard reaction where the chloro-substituent is displaced by a deuterated methyl group using methyl-d3 magnesium iodide.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-isopropylpyrazine

This procedure is adapted from general methods for the chlorination of pyrazine derivatives.

Materials:

-

2-Isopropylpyrazine

-

Chlorine gas (Cl₂)

-

Water

-

Nitrogen gas (N₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

High-temperature tube furnace

-

Quartz reaction tube

-

Gas flow controllers

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Set up the tube furnace with the quartz reaction tube.

-

Prepare a solution of 2-isopropylpyrazine in water.

-

Vaporize the aqueous pyrazine solution and mix it with a controlled flow of chlorine gas and nitrogen as a carrier gas.

-

Pass the gaseous mixture through the heated reaction tube, maintaining a temperature between 400-500°C. The residence time in the heated zone should be carefully controlled (e.g., 2-5 seconds).

-

Cool the reaction output and collect the condensate.

-

Extract the aqueous condensate with dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-chloro-5-isopropylpyrazine.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

This procedure outlines the Grignard reaction between 2-chloro-5-isopropylpyrazine and methyl-d3 magnesium iodide.

Materials:

-

2-Chloro-5-isopropylpyrazine

-

Methyl-d3 iodide (CD₃I)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware

Procedure:

-

Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and flame-dry the apparatus under a stream of nitrogen.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of methyl-d3 iodide in anhydrous ether/THF and add a small portion to the magnesium to initiate the Grignard reaction.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining methyl-d3 iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Cool the Grignard reagent in an ice bath.

-

Dissolve 2-chloro-5-isopropylpyrazine in anhydrous ether/THF and add it dropwise to the freshly prepared methyl-d3 magnesium iodide solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The successful synthesis of this compound should be confirmed by a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of the synthesized compound and confirming its molecular weight.

Typical GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C |

| Oven Program | 40 °C (2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium (1 mL/min) |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-300 |

Expected GC-MS Data:

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |

|---|---|---|---|

| 2-Isopropyl-5-methylpyrazine | ~10.5 | 136 | 121, 94, 53 |

| This compound | ~10.5 | 139 | 124, 97, 53 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the final product. The spectra should be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.35 | s | 1H | Pyrazine-H |

| ~8.20 | s | 1H | Pyrazine-H |

| ~3.15 | sept | 1H | -CH(CH₃)₂ |

| ~1.25 | d | 6H | -CH(CH ₃)₂ |

Note: The signal for the methyl group at the 5-position (~2.5 ppm in the non-deuterated analog) will be absent in the ¹H NMR spectrum of the d3-labeled compound.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C-isopropyl |

| ~150 | C-methyl (d3) |

| ~142 | CH (pyrazine) |

| ~140 | CH (pyrazine) |

| ~32 | C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

Note: The carbon signal for the deuterated methyl group will appear as a multiplet with a lower intensity due to C-D coupling.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed two-step synthetic route is based on well-established chemical transformations and is expected to provide the target compound in good yield and high purity. The outlined characterization methods, including GC-MS and NMR spectroscopy, are essential for verifying the identity and purity of the final product. This deuterated pyrazine derivative serves as a valuable tool for researchers in the fields of food science, flavor chemistry, and drug development, enabling more accurate and reliable quantitative analyses and metabolic studies.

The Isotopic Fingerprint: A Technical Guide to the Effects of Isotopic Labeling on Pyrazine Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine (B50134) (C₄H₄N₂), a heterocyclic aromatic compound, and its derivatives are of significant interest across various scientific disciplines, from flavor chemistry to materials science and pharmaceuticals.[1] Understanding the intricate details of its molecular structure is paramount for predicting its chemical behavior, reactivity, and biological interactions. Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., replacing ¹H with ²H (Deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), serves as a powerful and subtle tool for elucidating these structural and dynamic properties.

This technical guide provides an in-depth analysis of how isotopic substitution affects the molecular structure of pyrazine. It details the experimental protocols for synthesizing and analyzing these labeled compounds and presents quantitative data to illustrate the structural changes. This information is crucial for researchers leveraging isotopic labeling for mechanistic studies, quantitative analysis, and the development of novel chemical entities.

The Fundamental Effect of Isotopic Substitution

The primary effect of isotopic substitution on molecular structure is rooted in the change in atomic mass. According to the Born-Oppenheimer approximation, the electronic potential energy surface of a molecule is independent of the isotopic composition. Therefore, the equilibrium geometry—bond lengths and angles—should, in theory, remain unchanged. However, the vibrational energy levels of the molecule are mass-dependent.

Replacing a lighter isotope with a heavier one increases the reduced mass (µ) of the vibrating system. This leads to a decrease in the vibrational frequency (ν) for a given vibrational mode, as described by the harmonic oscillator model. This phenomenon is most pronounced when substituting hydrogen with deuterium (B1214612) due to the doubling of the mass.[2] While the equilibrium structure is theoretically unaffected, these changes in vibrational energy can lead to very small, often negligible, changes in the average, vibrationally-averaged bond lengths and angles observed experimentally at non-zero temperatures. The most significant and readily measurable effects are observed in the molecule's vibrational and rotational spectra.

Quantitative Structural and Spectroscopic Data

Isotopic substitution's impact is most clearly quantified through spectroscopic analysis. Techniques like microwave, infrared (IR), and Raman spectroscopy can precisely measure rotational constants and vibrational frequencies, revealing the subtle changes induced by altering the mass of constituent atoms.

Molecular Geometry

The equilibrium geometry of pyrazine is well-established. The following table summarizes key structural parameters for unlabeled pyrazine, which serve as a baseline for comparison. Isotopic substitution does not significantly alter these equilibrium values, but affects the vibrationally-averaged structure determined by methods like microwave spectroscopy.

Table 1: Experimental Molecular Geometry of Unlabeled Pyrazine (C₄H₄N₂)[3]

| Parameter | Description | Value |

| r(C-H) | Carbon-Hydrogen bond length | 1.083 Å |

| r(C-N) | Carbon-Nitrogen bond length | 1.338 Å |

| r(C-C) | Carbon-Carbon bond length | 1.397 Å |

| ∠(CNC) | Carbon-Nitrogen-Carbon bond angle | 115.65° |

| ∠(HCC) | Hydrogen-Carbon-Carbon bond angle | 119.96° |

| ∠(CCN) | Carbon-Carbon-Nitrogen bond angle | 122.175° |

Vibrational Frequencies

The most dramatic and measurable effect of isotopic labeling is the shift in vibrational frequencies. The substitution of all four hydrogen atoms in pyrazine with deuterium (to form pyrazine-d₄) results in a significant downward shift (redshift) in the frequencies of vibrational modes involving hydrogen motion.

Table 2: Comparison of Selected Fundamental Vibrational Frequencies for Pyrazine (C₄H₄N₂) and Pyrazine-d₄ (C₄D₄N₂)[4][5]

| Mode Symmetry | Description | Pyrazine (C₄H₄N₂) Frequency (cm⁻¹) | Pyrazine-d₄ (C₄D₄N₂) Frequency (cm⁻¹) |

| Ag | Ring Breathing | 1015 | 955 |

| Ag | C-H (C-D) stretch | 3054 | 2280 |

| B1g | C-H (C-D) out-of-plane bend | 925 | 775 |

| B2u | Ring vibration | 1482 | 1355 |

| B3u | C-H (C-D) in-plane bend | 1068 | 865 |

Rotational Constants

Rotational spectroscopy provides highly precise measurements of the moments of inertia, from which rotational constants are derived. As the moments of inertia are directly dependent on atomic masses and their positions, isotopic substitution leads to predictable changes in these constants.

Table 3: Rotational Constants for Unlabeled Pyrazine (C₄H₄N₂)[3]

| Rotational Constant | Value (cm⁻¹) |

| A | 0.21382 |

| B | 0.19730 |

| C | 0.10261 |

Note: Data for pyrazine-d₄ shows a decrease in the rotational constants, consistent with the increased moments of inertia upon deuteration.

Experimental Protocols

Synthesis of Isotopically Labeled Pyrazines

The synthesis of isotopically labeled pyrazines often follows established methods for their unlabeled counterparts, using labeled precursors. A common and versatile method is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones.

Protocol: General Synthesis of Deuterated Alkylpyrazines

This protocol is adapted from methods used for stable isotope dilution analysis.[6]

-

Preparation of Labeled Precursor: A deuterated alkyl Grignard reagent (e.g., [²H₅]-ethylmagnesium bromide) is prepared from the corresponding deuterated alkyl halide.

-

Chlorination: The starting alkylpyrazine is chlorinated to form a corresponding chloroalkylpyrazine.

-

Coupling Reaction: The chloroalkylpyrazine is reacted with the deuterated Grignard reagent in an appropriate solvent like THF under an inert atmosphere.

-

Workup and Purification: The reaction is quenched with a saturated ammonium (B1175870) chloride solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure deuterated alkylpyrazine.

Structural Analysis by Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique ideal for determining the precise rotational constants and, by extension, the molecular structure of gas-phase molecules.[7][8]

Protocol: General Procedure for FTMW Spectroscopy

-

Sample Preparation: A solid sample of the pyrazine isotopologue is placed in a suitable holder. For volatile solids like pyrazine, gentle heating may be used to increase vapor pressure.

-

Introduction into Spectrometer: The sample vapor is entrained in an inert carrier gas (e.g., Argon or Neon) at a low pressure (1-2 atm).

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process rapidly cools the molecules to a rotational temperature of only a few Kelvin, simplifying the resulting spectrum by populating only the lowest rotational energy levels.

-

Microwave Excitation: The cooled molecular beam passes through a region where it is irradiated with a short, high-power microwave pulse. If the frequency of the pulse is resonant with a rotational transition, the molecules are coherently excited into a superposition of rotational states.

-

Signal Detection: After the excitation pulse, the molecules emit a free induction decay (FID) signal at the frequencies of their rotational transitions. This faint signal is detected by a sensitive antenna.

-

Data Processing: The FID signal is amplified, digitized, and Fourier-transformed to convert it from the time domain to the frequency domain, yielding a high-resolution rotational spectrum.

-

Spectral Fitting: The observed transition frequencies are fitted to a rigid rotor Hamiltonian model to extract the precise rotational constants (A, B, C) and other spectroscopic parameters.[7] By analyzing multiple isotopologues, a highly accurate substitution structure (rₛ) can be determined.

References

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam | Semantic Scholar [semanticscholar.org]

- 7. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Stability of 2-Isopropyl-5-methylpyrazine-d3 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-5-methylpyrazine-d3, a deuterated isotopologue of the corresponding pyrazine (B50134), is a critical component in various analytical and research applications, primarily as an internal standard for quantitative analysis.[1][] Its stability in solution is paramount for ensuring the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of the factors influencing the stability of this compound in solution, outlines recommended experimental protocols for stability assessment, and discusses potential degradation pathways. While specific stability data for this deuterated compound is not extensively available in public literature, this guide synthesizes information from the broader class of alkylpyrazines and general principles of pharmaceutical stability testing to provide a comprehensive framework for its handling and evaluation.

Introduction to this compound

Pyrazines are a class of heterocyclic aromatic organic compounds that are widely found in nature and are known for their characteristic aromas, often associated with roasted or nutty scents.[3][4] They are formed during Maillard reactions and fermentation processes.[3][4][5] 2-Isopropyl-5-methylpyrazine, in particular, is a key flavor component in many food products. The deuterated form, this compound, incorporates stable heavy isotopes of hydrogen.[6][7] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification, as it behaves chemically identically to the endogenous analyte but is distinguishable by its higher mass.[1] The accuracy of such quantitative methods is directly dependent on the stability of the deuterated standard in the solutions used for sample preparation and analysis.

Factors Influencing Pyrazine Stability in Solution

The stability of pyrazine derivatives in solution can be influenced by several environmental factors. While pyrazines are generally considered relatively stable, their degradation can be accelerated under certain conditions.

-

pH: The pH of the solution can play a role in the stability of the pyrazine ring. While the pyrazine ring is generally stable, extreme pH values may promote hydrolysis or other degradation reactions, although specific data on this compound is not available.

-

Temperature: Elevated temperatures can accelerate degradation processes.[] For long-term storage, solutions of this compound should be kept at low temperatures, such as -20°C or -80°C, to minimize degradation.[6]

-

Light: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic compounds. To prevent potential photodegradation, solutions should be stored in amber vials or otherwise protected from light.

-

Oxidizing Agents: The presence of strong oxidizing agents may lead to the oxidation of the alkyl side chains or the pyrazine ring itself.

-

Solvent: The choice of solvent is critical. This compound is typically soluble in organic solvents like DMSO.[6] The stability in aqueous solutions or mixtures of organic and aqueous solvents should be carefully evaluated, as water can participate in hydrolytic degradation pathways.

Proposed Experimental Protocol for Stability Assessment

A comprehensive stability testing protocol is essential to determine the shelf-life and optimal storage conditions for solutions of this compound. The following protocol is based on general guidelines for pharmaceutical stability testing and can be adapted for specific research needs.[8][9][10]

Materials and Equipment

-

This compound

-

High-purity solvents (e.g., DMSO, methanol, acetonitrile, water)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Temperature- and humidity-controlled stability chambers

-

Light exposure chamber (optional)

Sample Preparation

-

Prepare a stock solution of this compound at a known concentration in the desired solvent.

-

Aliquot the stock solution into multiple amber vials to be subjected to different storage conditions.

-

For each condition, prepare a sufficient number of vials to be tested at each time point.

Stability Study Design

The following table outlines a proposed design for a stability study, incorporating various conditions and time points.

| Condition | Temperature | Relative Humidity | Time Points (Months) |

| Long-Term | 5°C ± 3°C | Ambient | 0, 3, 6, 9, 12, 18, 24 |

| Intermediate | 25°C ± 2°C | 60% ± 5% RH | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 0, 1, 3, 6 |

| Freeze-Thaw | -20°C to RT | N/A | 3 cycles |

| Photostability | 25°C | Controlled | TBD |

Analytical Method

A validated, stability-indicating analytical method is crucial for accurately quantifying the concentration of this compound and detecting any degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for the analysis of volatile pyrazines.[11][12]

GC-MS Parameters (Illustrative Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[11][12]

-

Injection Mode: Splitless[12]

-

Oven Temperature Program: Initial temperature of 40°C, ramped to 250°C[12]

-

Mass Spectrometer: Electron Ionization (EI) mode[12]

-

Detection: Full scan for identification of degradants and Selected Ion Monitoring (SIM) for quantification[11]

Data Analysis

At each time point, the concentration of this compound should be determined. The results should be compared to the initial concentration (time zero). A significant decrease in concentration or the appearance of new peaks in the chromatogram would indicate degradation. The shelf-life can be estimated based on the time it takes for the concentration to decrease to a predetermined limit (e.g., 90% of the initial concentration).

Potential Degradation Pathways

While specific degradation pathways for this compound in solution have not been detailed in the literature, potential degradation mechanisms can be inferred from studies on the metabolism and degradation of other alkylpyrazines. The most likely routes of degradation involve oxidation of the alkyl side chains.

One potential pathway is the cytochrome P450-catalyzed oxidation of the alkyl groups to form primary alcohols, which can be further oxidized to carboxylic acids.[13] Although this is a metabolic pathway, similar oxidative processes could occur in solution in the presence of oxidizing agents or under prolonged exposure to air and light.

Below is a diagram illustrating a hypothetical degradation pathway for 2-Isopropyl-5-methylpyrazine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Isotope-Labeled Compounds | 1335401-30-3 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. japsonline.com [japsonline.com]

- 9. fda.gov [fda.gov]

- 10. www3.paho.org [www3.paho.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Guide for 2-Isopropyl-5-methylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical application of 2-Isopropyl-5-methylpyrazine-d3, a deuterated isotopologue of the naturally occurring pyrazine (B50134) derivative. This document is intended for researchers in the fields of analytical chemistry, food science, and pharmaceutical development who require a stable, labeled internal standard for quantitative analysis.

Introduction

This compound (CAS No. 1335401-30-3) is the deuterated form of 2-Isopropyl-5-methylpyrazine (CAS No. 13925-05-8).[][2][3][4][5][6][7] The non-deuterated compound is a known flavor component found in a variety of roasted, cooked, and fermented foods, contributing nutty, cocoa, and earthy aroma profiles.[5][6] In research and industrial settings, the deuterated version serves as an invaluable internal standard for accurate quantification of its non-deuterated counterpart in complex matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8] The stable isotope label ensures that the internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency, leading to reliable and reproducible quantification.

Commercial Suppliers

A number of chemical suppliers specialize in the provision of high-purity this compound for research purposes. The following table summarizes the key information for prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| MedChemExpress | 1335401-30-3 | C₈H₉D₃N₂ | 139.21 | >98% | For research use only.[8][9][10][11] |

| InvivoChem | 1335401-30-3 | C₈H₉D₃N₂ | 139.21 | Not specified | For research use only.[12][13] |

| BOC Sciences | 13925-05-8 (non-deuterated) | C₈H₁₂N₂ | 136.20 | >95% | While they are a prominent supplier of the non-deuterated form, inquiries for custom synthesis of the deuterated compound may be possible.[][2] |

| Toronto Research Chemicals | Not specified | Not specified | Not specified | Not specified | Specializes in complex organic small molecules and custom synthesis. |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | Not specified | Offers a wide range of biochemicals for research.[14][15][16] |

| Cayman Chemical | Not specified | Not specified | Not specified | Not specified | Supplier of reference standards and research chemicals. |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below is a generalized experimental protocol for its use in the quantification of 2-Isopropyl-5-methylpyrazine in a food matrix sample using GC-MS.

Objective: To accurately quantify the concentration of 2-Isopropyl-5-methylpyrazine in a sample matrix.

Materials:

-

Sample containing 2-Isopropyl-5-methylpyrazine

-

This compound (Internal Standard)

-

Organic solvent (e.g., Dichloromethane, Hexane)

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 100 µg/mL).

-

Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of native 2-Isopropyl-5-methylpyrazine and a fixed concentration of the this compound internal standard.

-

-

Sample Preparation:

-

Homogenize the sample matrix.

-

Extract the analytes from a known amount of the homogenized sample using an appropriate extraction technique (e.g., solvent extraction, solid-phase microextraction).

-

Prior to extraction, spike the sample with a known amount of the this compound internal standard stock solution.

-

Dry the extract over anhydrous sodium sulfate and concentrate to a final volume.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample extract and the calibration standards into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to achieve chromatographic separation of the analytes.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the native analyte and the deuterated internal standard.

-

m/z for 2-Isopropyl-5-methylpyrazine (analyte)

-

m/z for this compound (internal standard)

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and the sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the native analyte in the calibration standards.

-

Determine the concentration of 2-Isopropyl-5-methylpyrazine in the sample by interpolating its response ratio on the calibration curve.

-

Visualizations

Experimental Workflow for Quantification using an Internal Standard

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Analyte and Internal Standard in Mass Spectrometry

Caption: Analyte and Internal Standard relationship in GC-MS.

References

- 2. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]

- 6. scent.vn [scent.vn]

- 7. 2-Isopropyl-5-methylpyrazine | 13925-05-8 [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound-价格-参数-厂家-仪器谱 [m.antpedia.com]

- 11. This compound 1335401-30-3 | MCE [medchemexpress.cn]

- 12. InvivoChem [invivochem.com]

- 13. This compound | Isotope-Labeled Compounds | 1335401-30-3 | Invivochem [invivochem.com]

- 14. scbt.com [scbt.com]

- 15. scbt.com [scbt.com]

- 16. scbt.com [scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Isopropyl-5-methylpyrazine-d3

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the naturally occurring 2-Isopropyl-5-methylpyrazine. This compound serves as a valuable internal standard for quantitative analysis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-Isopropyl-5-methylpyrazine and its deuterated form. Data for the non-deuterated analog is provided for reference.

Table 1: General Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 2-Methyl-5-(1-methylethyl)pyrazine-d3 |

| CAS Number | 1335401-30-3[1] |

| Purity | ≥98%[1] |

| Appearance | Colorless to pale yellow clear liquid (for non-deuterated form)[2] |

Table 2: Physical and Chemical Properties (Non-Deuterated Form)

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [3] |

| Molecular Weight | 136.1943 g/mol | [3] |

| Specific Gravity | 0.97700 to 0.98400 @ 25.00 °C | [2] |

| Refractive Index | 1.49200 to 1.49800 @ 20.00 °C | [2] |

| Flash Point | 159.00 °F TCC (70.56 °C) | [2] |

| IUPAC Name | 2-methyl-5-(propan-2-yl)pyrazine | [4] |

| InChI Key | PGTQKVQDZHXLOP-UHFFFAOYSA-N | [3][4] |

Table 3: Predicted Properties (Non-Deuterated Form)

| Property | Value | Source |

| Water Solubility | 35.6 g/L | [4] |

| logP | 1.56 | [4] |

| pKa (Strongest Basic) | 1.38 | [4] |

| Polar Surface Area | 25.78 Ų | [4] |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Its deuteration provides a distinct mass difference from the endogenous analyte, allowing for accurate quantification.

General Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol provides a general framework for using this compound as an internal standard for the quantification of 2-Isopropyl-5-methylpyrazine in a sample matrix (e.g., wine).

1. Preparation of Standard Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol).

- Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte.

- Spike each calibration standard and the unknown samples with a constant, known concentration of the this compound internal standard stock solution.

2. Sample Preparation (Example: Solid Phase Microextraction - SPME):

- Place a known volume of the sample (e.g., wine) into a vial.

- Add salt (e.g., 30% w/v NaCl) to enhance the volatility of the analyte.

- Add the internal standard solution.

- Equilibrate the sample at a specific temperature (e.g., 40 °C).

- Expose a SPME fiber (e.g., divinylbenzene/carboxen/poly(dimethylsiloxane)) to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the volatile compounds.

3. GC-MS Analysis:

- Desorb the extracted analytes from the SPME fiber in the hot inlet of the gas chromatograph.

- Separate the compounds on a suitable GC column.

- Detect and quantify the analyte and the internal standard using a mass spectrometer, typically in selected ion monitoring (SIM) mode.

4. Data Analysis:

- Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the use of this compound in a quantitative analysis experiment.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Logical relationship in mass spectrometry-based quantification.

References

- 1. This compound | Isotope-Labeled Compounds | 1335401-30-3 | Invivochem [invivochem.com]

- 2. 2-methyl-5-isopropyl pyrazine, 13925-05-8 [thegoodscentscompany.com]

- 3. Pyrazine, 2-methyl-5-(1-methylethyl)- [webbook.nist.gov]

- 4. Showing Compound 2-Isopropyl-5-methylpyrazine (FDB016146) - FooDB [foodb.ca]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safety and Handling of Deuterated Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, synthesis, and biological considerations of deuterated pyrazine (B50134) compounds. The strategic replacement of hydrogen with deuterium (B1214612) in pyrazine rings and their alkyl substituents can significantly alter the pharmacokinetic and metabolic profiles of these molecules, a technique of growing interest in drug discovery and development. This document outlines the necessary precautions, experimental procedures, and toxicological data to ensure the safe and effective use of these compounds in a laboratory setting.

Introduction to Deuterated Pyrazine Compounds

Pyrazines are a class of aromatic heterocyclic compounds that are prevalent in nature and are used as flavor additives and pharmaceutical intermediates. Deuterium, a stable isotope of hydrogen, possesses an additional neutron, which nearly doubles its mass. This mass difference gives rise to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. In drug development, this can lead to a reduced rate of metabolism, particularly for reactions involving cytochrome P450 enzymes, potentially improving a drug's half-life, bioavailability, and safety profile by reducing the formation of toxic metabolites.

Safety and Hazard Information

While deuteration does not significantly alter the fundamental chemical reactivity of a molecule, the parent compound's inherent hazards remain. Pyrazine and its derivatives are generally considered to have low to moderate toxicity. However, they can be flammable solids or liquids and may cause skin and eye irritation.

General Hazards of Pyrazine Compounds:

-

Flammability: Many pyrazine derivatives are flammable. For instance, Pyrazine-d4 is classified as a flammable solid.[1]

-

Irritation: Causes skin and serious eye irritation.[1]

-

Harmful if Swallowed: Some pyrazine derivatives are harmful if ingested.

It is crucial to consult the Safety Data Sheet (SDS) for each specific deuterated pyrazine compound before use.

2.1. Personal Protective Equipment (PPE)

When handling deuterated pyrazine compounds, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or glasses with side shields.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A flame-retardant lab coat.

-

Respiratory Protection: To be used in a well-ventilated area or under a fume hood. If handling fine powders outside of a fume hood, a dust mask or respirator may be necessary.

2.2. Storage and Handling

Proper storage and handling are critical to maintain the integrity and safety of deuterated pyrazine compounds.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent moisture absorption and potential H/D exchange. For light-sensitive compounds, store in amber vials or in the dark.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use non-sparking tools when handling flammable solids. Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.

2.3. Disposal

Deuterated pyrazine waste should be treated as hazardous chemical waste.

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.

-

Disposal: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Quantitative Data

The following tables summarize key physical, chemical, and toxicological data for representative pyrazine compounds. Data for deuterated compounds are often limited; therefore, data for their non-deuterated analogs are provided as a close approximation for hazard assessment.

Table 1: Physical and Chemical Properties of Selected Pyrazine Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) |

| Pyrazine | C₄H₄N₂ | 80.09 | 53-57 | 115-116 | 55 |

| Pyrazine-d₄ | C₄D₄N₂ | 84.11 | 55-57 | 116 | 56 |

| 2-Methylpyrazine (B48319) | C₅H₆N₂ | 94.11 | -29 | 135 | 56 |

| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.19 | 84-86 | 190 | Not Applicable |

Table 2: Acute Oral Toxicity Data for Selected Non-Deuterated Pyrazine Derivatives

| Compound | Test Species | LD50 (mg/kg) | Reference |

| 2,3-Diethylpyrazine | Rat | 1000 | (Posternak et al., 1975) |

| 2-Ethyl-3-methylpyrazine | Rat | 460 | (Oser, 1970) |

| 2,3,5,6-Tetramethylpyrazine | Rat | 1800 | (Oser, 1969) |

Experimental Protocols

The following are representative protocols for the synthesis of deuterated pyrazine compounds. These should be adapted based on specific laboratory conditions and the target molecule.

4.1. General Protocol for H/D Exchange for Deuteration of Pyrazines

This method is suitable for introducing deuterium onto the pyrazine ring.

Materials:

-

Pyrazine derivative

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) catalyst

-

Inert atmosphere (Argon or Nitrogen)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

Procedure:

-

In a reaction vessel, dissolve the pyrazine derivative in D₂O.

-

Add a catalytic amount of Pd/C.

-

Seal the vessel or equip it with a condenser under an inert atmosphere.

-

Heat the reaction mixture to 120-160°C for several hours to days, monitoring the deuterium incorporation by ¹H NMR or mass spectrometry.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Filter the catalyst through a pad of Celite.

-

Remove the D₂O under reduced pressure.

-

The deuterated pyrazine can be further purified by recrystallization or chromatography if necessary.

4.2. Synthesis of Deuterated 2-Methylpyrazine via Cyclo-dehydrogenation

This method can be adapted for deuteration by using deuterated starting materials.

Materials:

-

Ethylene (B1197577) diamine

-

Propylene (B89431) glycol (or a deuterated analog)

-

Zn-Cr-O catalyst

-

Fixed-bed reactor

-

Hydrogen and Nitrogen gas

Procedure:

-

Prepare the Zn-Cr-O catalyst by a co-precipitation method.

-

Load the catalyst into a fixed-bed reactor.

-

Reduce the catalyst under a flow of H₂/N₂ mixture at 380°C for 2 hours.

-

Prepare an aqueous solution of ethylene diamine and propylene glycol (or its deuterated analog) in a 1:1 molar ratio.

-

Feed the reactant solution into the reactor at 380°C.

-

Collect the product mixture and separate the deuterated 2-methylpyrazine by distillation.

-

Characterize the product by GC-MS and NMR to confirm its identity and isotopic purity.

Biological Considerations and Metabolism

The primary motivation for deuterating pyrazine-containing drug candidates is to modulate their metabolic fate. The metabolism of alkylpyrazines in mammals typically involves oxidation of the alkyl side chains to form carboxylic acids, which are then excreted, or hydroxylation of the pyrazine ring followed by conjugation.

Deuteration at a site of metabolic oxidation can slow down this process due to the kinetic isotope effect. This can lead to:

-

Increased drug exposure: A longer half-life and higher plasma concentrations.

-

Reduced formation of metabolites: This can be beneficial if the metabolites are toxic or inactive.

-

Metabolic switching: The metabolic burden may shift to other non-deuterated positions on the molecule.

It is essential to conduct in vitro and in vivo studies to understand how deuteration affects the specific metabolic profile and pharmacokinetics of a pyrazine compound.

Visualizations

The following diagrams illustrate key concepts related to the safe handling and scientific principles of deuterated pyrazine compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of Pyrazines in Complex Matrices by GC-MS with Deuterated Internal Standards

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, flavor, and pharmaceutical industries.[1] They are key contributors to the desirable aroma of roasted, cooked, and fermented foods and also serve as important structural motifs in many pharmaceutical agents.[1] Accurate and robust analytical methods are essential for their quantification and characterization.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[1][2] The use of stable isotope-labeled internal standards, particularly deuterated pyrazines, in a method known as stable isotope dilution analysis (SIDA), is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis.[3][4][5] This approach effectively compensates for analyte loss during sample preparation and variations in instrument response.[5][6][7]

This application note provides detailed protocols for the analysis of pyrazines in various matrices using GC-MS with deuterated internal standards. It is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for pyrazine (B50134) quantification.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Pyrazines in Food Matrices

This protocol is suitable for the extraction and analysis of volatile pyrazines from solid or liquid food matrices such as coffee, peanut butter, and cocoa powder.[1][4]

1. Sample Preparation (HS-SPME):

-

Sample Weighing: Weigh 3-5 g of the homogenized sample (e.g., ground coffee, peanut butter) into a 20 mL or 40 mL headspace vial.[1]

-

Internal Standard Spiking: Add a known amount of the appropriate deuterated pyrazine internal standard solution to the sample.[1] The choice of deuterated standard should ideally match the target analyte.[5]

-

Matrix Modification (Optional): For some matrices like coffee, adding a saturated NaCl solution can enhance the release of volatile compounds by increasing the ionic strength of the sample.[1]

-

Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 10-30 minutes) to allow the volatile pyrazines to partition into the headspace.[1]

-

Extraction: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[8]

-

Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption. Desorption is typically carried out at a high temperature (e.g., 250-270°C) for 5-10 minutes.[1]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A system equipped with a split/splitless injector and coupled to a mass spectrometer.

-

Column: A polar column such as a SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) is suitable for separating polar compounds like pyrazines.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

-

Injector: Splitless mode at 270°C.[8]

-

Oven Temperature Program: An example program is an initial temperature of 40°C held for 5 minutes, followed by a ramp up to 230°C at 4°C/min.[8]

-

Mass Spectrometer: An ion trap or quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 30-350.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for Pyrazines in Liquid Matrices

This protocol is suitable for the extraction of pyrazines from liquid samples.

1. Sample Preparation (LLE):

-

Sample Measurement: Take a known volume or weight of the liquid sample.

-

Internal Standard Spiking: Add a precise amount of the deuterated internal standard solution.

-

pH Adjustment: Adjust the pH of the sample to basic (e.g., pH 9-10) using a suitable base (e.g., NaOH) to ensure the pyrazines are in their free base form.

-

Extraction: Perform liquid-liquid extraction using a non-polar solvent such as dichloromethane (B109758) or a mixture of diethyl ether and pentane. Repeat the extraction multiple times (e.g., 3 times) for efficient recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

The GC-MS parameters can be similar to those described in Protocol 1. The choice of column and temperature program may be adjusted based on the specific pyrazines of interest and the solvent used.

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of common pyrazines using deuterated internal standards. These values can serve as a reference for method development and validation.

Table 1: GC-MS Quantitative Data for Selected Pyrazines

| Analyte | Deuterated Standard | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 2-Methylpyrazine | [²H₃]-2-Methylpyrazine | ~10.5 | 94 | 67, 42 |

| 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine-d6 | ~12.8 | 108 | 81, 54 |

| 2,6-Dimethylpyrazine | 2,6-Dimethylpyrazine-d6 | ~12.9 | 108 | 81, 54 |

| 2,3-Dimethylpyrazine | 2,3-Dimethylpyrazine-d6 | ~13.2 | 108 | 81, 54 |

| 2-Ethyl-3,5-dimethylpyrazine | [²H₅]-2-Ethyl-3,5-dimethylpyrazine | ~16.5 | 136 | 121, 94 |

| 2,3,5-Trimethylpyrazine | 2,3,5-Trimethylpyrazine-d9 | ~15.1 | 122 | 107, 80 |

| 2,3,5,6-Tetramethylpyrazine | 2,3,5,6-Tetramethylpyrazine-d12 | ~17.8 | 136 | 121, 94 |

| 2-Acetylpyrazine | 2-Acetylpyrazine-d3 | ~18.2 | 122 | 94, 67 |

Table 2: Method Validation Parameters for Pyrazine Analysis

| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| 2-Methylpyrazine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 90 - 110 |

| 2,5-Dimethylpyrazine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 92 - 108 |

| 2,6-Dimethylpyrazine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 91 - 109 |

| 2,3-Dimethylpyrazine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 93 - 107 |

| 2-Ethyl-3,5-dimethylpyrazine | >0.99 | 0.05 - 0.5 | 0.15 - 1.5 | 88 - 112 |

| 2,3,5-Trimethylpyrazine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 95 - 105 |

| 2,3,5,6-Tetramethylpyrazine | >0.99 | 0.1 - 1.0 | 0.3 - 3.0 | 94 - 106 |

| 2-Acetylpyrazine | >0.99 | 0.2 - 2.0 | 0.6 - 6.0 | 85 - 115 |

Note: The values presented in these tables are indicative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Visualizations

The following diagrams illustrate the key processes involved in the GC-MS analysis of pyrazines.

Caption: Simplified Maillard reaction pathway for pyrazine formation.

Caption: Workflow for GC-MS analysis of pyrazines with deuterated standards.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note: Quantification of 2-Isopropyl-5-methylpyrazine by LC-MS/MS

An LC-MS/MS method provides the high sensitivity and selectivity required for the accurate quantification of trace-level compounds in complex matrices, making it a powerful tool for researchers, scientists, and drug development professionals. This document details a comprehensive protocol for the quantification of 2-Isopropyl-5-methylpyrazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Introduction

2-Isopropyl-5-methylpyrazine (IPMP) is a heterocyclic aromatic organic compound belonging to the pyrazine (B50134) class. These compounds are known for their potent aroma and flavor profiles, often associated with nutty and roasted scents in various food products.[1] Accurate quantification of IPMP is crucial for quality control in the food and beverage industry and for research in flavor science and drug development. While Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile pyrazines, LC-MS/MS offers a robust alternative, particularly for less volatile analytes or complex liquid matrices that may not be suitable for headspace analysis.[2][3] This method details a validated approach for the sensitive and selective quantification of 2-Isopropyl-5-methylpyrazine in a liquid matrix.

2. Analytical Method

The method utilizes reversed-phase liquid chromatography for the separation of the target analyte from the sample matrix, followed by tandem mass spectrometry for selective detection and quantification using the Multiple Reaction Monitoring (MRM) mode.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction protocol is employed to isolate 2-Isopropyl-5-methylpyrazine from an aqueous sample matrix. This sample cleanup procedure is effective for pyrazines and helps reduce matrix effects.[4][5]

2.2. Chromatographic Separation

Chromatographic separation is critical for distinguishing pyrazine isomers, which often exhibit similar mass spectra.[6][7] A C18 reversed-phase column is used to achieve separation based on polarity.

2.3. Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The quantification is based on the MRM transition from the protonated precursor ion to specific product ions, ensuring high selectivity and sensitivity.[8] The molecular weight of 2-Isopropyl-5-methylpyrazine (C9H14N2) is 150.22 g/mol .[1] The precursor ion is [M+H]+ at m/z 151.2. Product ions are generated from the fragmentation of the isopropyl and methyl groups.

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: Pipette 1.0 mL of the liquid sample into a 15 mL centrifuge tube.

-

Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.

-

pH Adjustment: Adjust the sample pH to > 9.0 using 1M NaOH to ensure the pyrazine is in its neutral form.

-

Extraction: Add 3.0 mL of dichloromethane (B109758) (DCM) or methyl-t-butyl ether (MTBE) to the tube.[4]

-

Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the organic layer (bottom layer for DCM) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.[9][10]

Protocol 2: LC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.[11]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UHPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument Dependent |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for 2-Isopropyl-5-methylpyrazine